

# comparative analysis of permeability enhancement by different thiolated chitosans

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## Compound of Interest

Compound Name: 6-Mercaptonicotinic acid

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## A Comparative Guide to Permeability Enhancement by Thiolated Chitosans

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the permeability enhancement properties of different thiolated chitosan derivatives. Thiolated chitosans are a class of polymers that have garnered significant interest in drug delivery for their ability to transiently open the tight junctions between epithelial cells, thereby enhancing the paracellular transport of poorly absorbed drugs. This document summarizes key performance data, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms of action.

## Quantitative Comparison of Permeability Enhancement

The permeability-enhancing effect of thiolated chitosans is primarily evaluated by measuring the decrease in transepithelial electrical resistance (TEER) and the increase in the apparent permeability coefficient (Papp) of a model drug across a cell monolayer, typically Caco-2 cells. The following tables summarize quantitative data from various studies on different thiolated chitosan derivatives.

Table 1: Comparison of Transepithelial Electrical Resistance (TEER) Reduction by Different Thiolated Chitosans on Caco-2 Cell Monolayers

Thiolated Chitosan Derivative	Concentration (% w/v)	Incubation Time (h)	TEER Reduction (%)	Reference
Chitosan Hydrochloride	0.25	2	84	
Chitosan Glutamate	0.25	2	60	
N-trimethyl chitosan chloride (TMC)	0.25	2	24	
Polycarbophil-cysteine (PCP-Cys) with 0.4% GSH	0.5	3	20.3	
Chitosan-N-acetylcysteine (C-NAC)	0.1	1	Significant decrease	
Chitosan-Thioglycolic Acid (CS-TGA) coated liposomes	-	3	Higher than uncoated	
S-protected CS-TGA-MNA coated liposomes	-	3	Highest decrease	

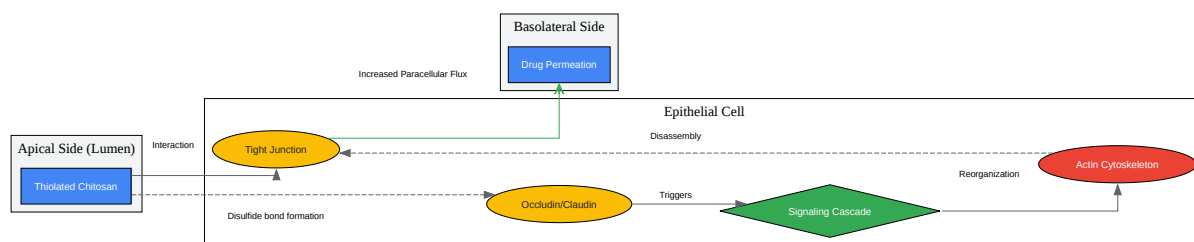
Table 2: Comparison of Apparent Permeability Coefficient (Papp) Enhancement by Different Thiolated Chitosans for Various Model Drugs across Caco-2 Cell Monolayers

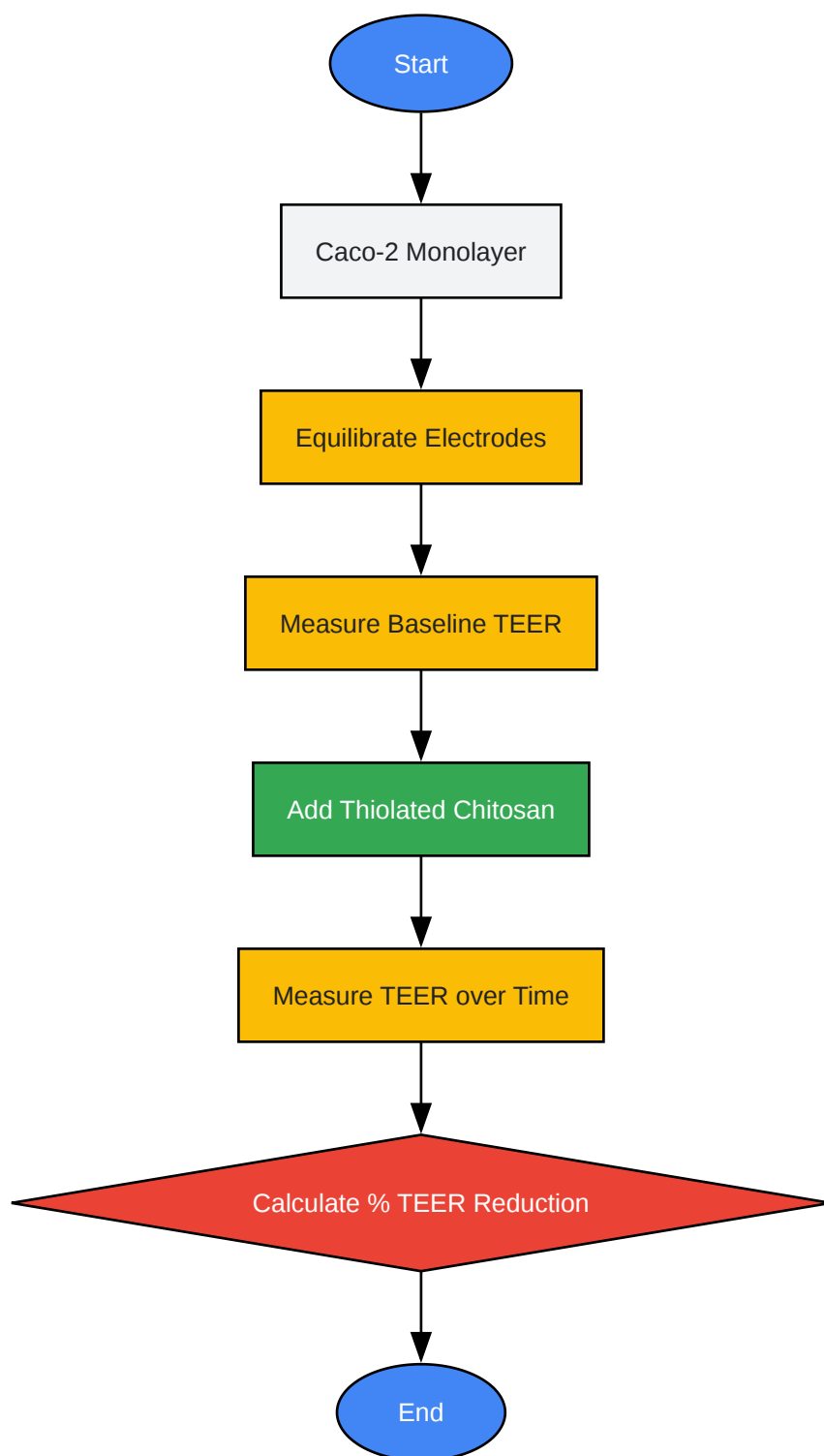
Thiolated Chitosan Derivative	Model Drug	Papp Enhancement Ratio (vs. control)	Reference
Chitosan Hydrochloride	[14C]-Mannitol	34-fold	
Chitosan Glutamate	[14C]-Mannitol	25-fold	
N-trimethyl chitosan chloride (TMC)	[14C]-Mannitol	11-fold	
Polycarbophil-cysteine (PCP-Cys) with 0.4% GSH	Sodium Fluorescein	2.93	
S-protected Chitosan-TGA	FD4	> 2-fold (vs. unmodified chitosan)	
Chitosan-6MNA	Ritonavir	2.2-fold	

Note: The data presented in these tables are compiled from different studies and should be interpreted with caution due to variations in experimental conditions, such as cell passage number, initial TEER values, and specific methodologies.

## Mechanism of Action: Opening of Tight Junctions

Thiolated chitosans enhance paracellular permeability primarily by interacting with and transiently opening the tight junctions between epithelial cells. This is achieved through the formation of disulfide bonds between the thiol groups of the polymer and cysteine-rich domains of transmembrane proteins like occludin and claudins, which are key components of the tight junction complex. This interaction is thought to trigger a signaling cascade that leads to the reorganization of the actin cytoskeleton and the temporary disassembly of the tight junction barrier.





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